
Mitonafide
概要
説明
ミトナフィドは、ナフタリミド誘導体に分類される、ニトロ含有抗腫瘍薬です。スペインのブラナらによって1970年代に 初めて合成されました。ミトナフィドは、二本鎖DNAへのインターカレーションによって作用し、強力なDNA阻害剤となります 。有望な抗腫瘍活性を示す一方で、臨床試験では重篤な中枢神経系毒性が明らかになり、治療用途は限定されています .
準備方法
3-ニトロ-1,8-ナフタレン無水物とN,N-ジメチルエチレンジアミンの結合: 有機溶媒に溶解して溶液を作成します。
溶液の還流: 反応を促進します。
工業生産方法では、多くの場合、同様の合成経路が採用されますが、規模が大きくなります。そのため、化合物の純度と収率が最適化されます。
化学反応の分析
ミトナフィドは、いくつかの種類の化学反応を起こします:
還元: ミトナフィドは、ラット肝ミクロソームとNADPHを用いて嫌気的条件下で5-アミノミトナフィドに還元されます.
インターカレーション: ミトナフィドは、インターカレーションによって二本鎖DNAに結合し、DNAおよびRNA合成を阻害します.
これらの反応で使用される一般的な試薬および条件には、還元のためのNADPHと、酸化のための好気的条件が含まれます。これらの反応から生成される主要な生成物は、5-アミノミトナフィドと、インターカレーションされたDNA複合体です。
化学反応の分析
Mitonafide undergoes several types of chemical reactions:
Intercalation: It binds to double-stranded DNA through intercalation, inhibiting DNA and RNA synthesis.
Oxidation: This compound stimulates oxygen consumption under aerobic conditions.
Common reagents and conditions used in these reactions include NADPH for reduction and aerobic conditions for oxidation. The major products formed from these reactions are 5-aminothis compound and intercalated DNA complexes.
科学的研究の応用
ミトナフィドは、その抗腫瘍特性について広く研究されてきました。その応用には以下が含まれます :
作用機序
類似化合物との比較
ミトナフィドは、アモナフィドやピナフィドなどの化合物を含む、ナフタリミド誘導体の一部です 。これらの化合物と比較して、ミトナフィドはDNAインターカレーションおよびトポイソメラーゼII阻害においてより強力な活性を示します 。ミトナフィドは、重篤な中枢神経系毒性が他のナフタリミドと異なるため、臨床用途が限定されています .
アモナフィド: 抗腫瘍活性を有する別のナフタリミド誘導体ですが、中枢神経系毒性は低いです。
ピナフィド: 同様のDNAインターカレーション特性を持つナフタリミドアナログです。
NNITC-2とNITC-6: 抗腫瘍活性を維持しながら毒性を軽減するように設計された新規ナフタリミドアナログです.
ミトナフィドは、強力な抗腫瘍活性と重篤な毒性という独特の組み合わせを示しており、副作用を最小限に抑えながら治療の可能性を最大限に引き出すためのさらなる研究の必要性を浮き彫りにしています。
生物活性
Mitonafide is a synthetic compound belonging to the class of 3-nitronaphthalimides, known for its intercalative properties and potential antitumor activity. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various cancers, associated toxicities, and innovative formulations aimed at enhancing its therapeutic profile.
This compound functions primarily as a topoisomerase II inhibitor. Topoisomerases are essential enzymes that manage DNA topology during replication and transcription. By inhibiting topoisomerase IIα, this compound prevents the unwinding of DNA, leading to increased DNA damage and subsequent apoptosis in cancer cells . This mechanism is particularly relevant in the context of various malignancies, including melanoma and lung cancer.
Colorectal Cancer
Non-Small Cell Lung Cancer (NSCLC)
In another Phase II trial involving patients with untreated NSCLC, this compound was administered similarly via continuous infusion. While the treatment was deemed safe without neurological side effects, it failed to demonstrate significant antitumor activity, with only one patient achieving a partial response out of 49 evaluable patients .
Melanoma
Recent studies have explored the potential of this compound derivatives in treating melanoma. A new compound designed by combining isoselenocyanate moieties with napthalamide fragments (related to this compound) showed promise in preclinical models by inhibiting tumor growth significantly. This approach aimed to reduce systemic toxicity while enhancing efficacy against both BRAF mutant and wild-type melanoma cells .
Toxicity Profile
This compound's clinical development has been hampered by its toxicity profile. The most notable adverse effects include:
- Myelosuppression : Severe reductions in white blood cell counts were common across trials.
- Cognitive Impairments : In early studies with short intravenous infusions, patients experienced irreversible central nervous system toxicity, including memory loss and confusion .
- General Toxicity : High rates of infections due to neutropenia necessitated treatment discontinuation in several cases .
Innovative Formulations
To address the toxicity issues associated with this compound, researchers have investigated novel delivery systems:
Liposomal Encapsulation
Recent studies have focused on encapsulating this compound within liposomal formulations. This strategy aims to enhance drug stability and reduce neurotoxicity by providing targeted delivery to tumor sites while minimizing systemic exposure. Research indicated that liposomal formulations could improve encapsulation efficiency and therapeutic efficacy compared to free drug administration .
Summary of Findings
The following table summarizes key findings from various studies on this compound:
Study Type | Cancer Type | Administration Method | Efficacy | Toxicity Profile |
---|---|---|---|---|
Phase II Study | Colorectal Cancer | Continuous infusion | No objective responses | Severe myelosuppression |
Phase II Study | Non-Small Cell Lung | Continuous infusion | Limited partial response | Myelosuppression |
Preclinical Study | Melanoma | N/A | Significant tumor inhibition | N/A |
Liposomal Formulation Research | Various | Liposomal encapsulation | Enhanced stability | Reduced neurotoxicity |
特性
IUPAC Name |
2-[2-(dimethylamino)ethyl]-5-nitrobenzo[de]isoquinoline-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-17(2)6-7-18-15(20)12-5-3-4-10-8-11(19(22)23)9-13(14(10)12)16(18)21/h3-5,8-9H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVLKDRPHSFIIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203321 | |
Record name | Mitonafide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54824-17-8 | |
Record name | Mitonafide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54824-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mitonafide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054824178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002702955 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300288 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mitonafide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MITONAFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06Q0V17SI9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。